molecular formula C8H6N2O3 B11911524 Quinoxaline-5,6,8-triol CAS No. 95035-37-3

Quinoxaline-5,6,8-triol

Cat. No.: B11911524
CAS No.: 95035-37-3
M. Wt: 178.14 g/mol
InChI Key: HHRLJHRAHCBBRY-UHFFFAOYSA-N
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Description

Quinoxaline-5,6,8-triol is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,6,8-triol typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate-1 as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable. Other methods include the use of molecular iodine, cerium ammonium nitrate, and various other catalysts under different conditions .

Industrial Production Methods: Industrial production of quinoxaline derivatives often involves the use of green chemistry principles to minimize environmental impact. Transition-metal-free synthesis methods have been developed to avoid the high cost and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-5,6,8-triol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-5,6,8-trione.

    Reduction: Reduction reactions can yield different hydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties.

Scientific Research Applications

Quinoxaline-5,6,8-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoxaline-5,6,8-triol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some quinoxaline derivatives inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: Quinoxaline-5,6,8-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

95035-37-3

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

quinoxaline-5,6,8-triol

InChI

InChI=1S/C8H6N2O3/c11-4-3-5(12)8(13)7-6(4)9-1-2-10-7/h1-3,11-13H

InChI Key

HHRLJHRAHCBBRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C(C=C(C2=N1)O)O)O

Origin of Product

United States

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